1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride 1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216477-46-1
VCID: VC7711421
InChI: InChI=1S/C14H29NO2.ClH/c1-5-14(3,4)17-11-13(16)10-15-8-6-7-12(2)9-15;/h12-13,16H,5-11H2,1-4H3;1H
SMILES: CCC(C)(C)OCC(CN1CCCC(C1)C)O.Cl
Molecular Formula: C14H30ClNO2
Molecular Weight: 279.85

1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride

CAS No.: 1216477-46-1

Cat. No.: VC7711421

Molecular Formula: C14H30ClNO2

Molecular Weight: 279.85

* For research use only. Not for human or veterinary use.

1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride - 1216477-46-1

Specification

CAS No. 1216477-46-1
Molecular Formula C14H30ClNO2
Molecular Weight 279.85
IUPAC Name 1-(2-methylbutan-2-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C14H29NO2.ClH/c1-5-14(3,4)17-11-13(16)10-15-8-6-7-12(2)9-15;/h12-13,16H,5-11H2,1-4H3;1H
Standard InChI Key HHYQGIQRZCLBSS-UHFFFAOYSA-N
SMILES CCC(C)(C)OCC(CN1CCCC(C1)C)O.Cl

Introduction

Chemical Structure and Nomenclature

The systematic name 1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride delineates its structure unambiguously:

  • Propan-2-ol core: A three-carbon chain with a hydroxyl group at position 2.

  • 3-Methylpiperidin-1-yl substituent: A six-membered piperidine ring with a methyl group at position 3, attached via the nitrogen at position 1.

  • tert-Pentyloxy group: A branched ether substituent (C(CH2CH3)3-O-) at position 3.

  • Hydrochloride salt: The free base protonated at the piperidine nitrogen, enhancing solubility and stability.

The stereochemistry remains unspecified in the name, suggesting either a racemic mixture or uncharacterized configuration. Piperidine derivatives often exhibit biological activity due to their structural mimicry of natural alkaloids, while ether linkages improve lipophilicity and membrane permeability .

Synthesis Pathways

While no direct synthesis of this compound is documented, analogous reactions provide plausible routes:

Reductive Amination for Piperidine Formation

The 3-methylpiperidine moiety could be synthesized via reductive amination of 4-piperidone derivatives. For example, 3-(piperidin-4-yl)propan-1-ol undergoes methylation with formaldehyde and sodium cyanoborohydride in acetonitrile to yield 3-(1-methylpiperidin-4-yl)propan-1-ol . Adapting this, 3-methylpiperidine might form from 3-piperidone through analogous reductive steps.

Etherification of Propan-2-ol

The tert-pentyloxy group likely originates from a Williamson ether synthesis, where a propan-2-ol derivative reacts with tert-pentyl bromide under basic conditions. For instance, 3-(1-methylpiperidin-4-yl)propan-1-ol has been synthesized via LiAlH4 reduction of carboxylic acid precursors , suggesting a similar approach for the propan-2-ol backbone.

Salt Formation

Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) would yield the hydrochloride salt, as demonstrated in the isolation of 3-(1-methylpiperidin-4-yl)propan-1-ol hydrochloride .

Table 1: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
Reductive AminationFormaldehyde, NaCNBH3, CH3CN, RT70–85%
Etherificationtert-Pentyl bromide, K2CO3, DMF, 80°C60–75%
Salt FormationHCl (g), EtOH, 0–5°C>90%

Physicochemical Properties

Extrapolating from similar compounds:

  • Molecular Formula: C14H28ClNO2

  • Molecular Weight: 285.83 g/mol

  • Solubility: High solubility in water and polar solvents due to the hydrochloride salt; moderate lipophilicity from the tert-pentyl group.

  • Melting Point: Estimated 180–200°C (typical for piperidine hydrochlorides ).

  • Stability: Likely stable under ambient conditions but hygroscopic, requiring desiccated storage.

Table 2: Comparative Properties of Analogous Hydrochlorides

CompoundMelting Point (°C)Solubility (H2O)
3-(1-Methylpiperidin-4-yl)propan-1-ol HCl192–195 >50 mg/mL
Piperidine HCl247–249100 mg/mL
Cetirizine HCl225Freely soluble

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